![molecular formula C16H14N2O3S2 B2707395 N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide CAS No. 1704613-54-6](/img/structure/B2707395.png)
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide
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Description
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. PBT2 has been found to have a unique mechanism of action that involves targeting metal ions, specifically zinc and copper, which play important roles in several biological processes.
Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological relevance . Researchers have investigated their potential as drug candidates due to their diverse medicinal applications. These structures are found in various pharmaceutical molecules, making them valuable targets for synthesis.
- In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives displayed better anti-fibrosis activity than existing drugs like Pirfenidone .
- The optimal structure of the pyridine group in related compounds was found to be 5-CF3 , while the pyrimidine group’s optimal structure was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of carbon atoms connected to R3 significantly influenced fungicidal activity .
- Researchers have developed methods for synthesizing N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. The former is formed via C–C bond cleavage promoted by I2 and TBHP, while the latter is obtained via one-pot tandem cyclization/bromination. These versatile compounds can be further transformed into other skeletons .
- Amides play a crucial role in organic chemistry and drug design. Traditional methods use pre-activated acyl halides or anhydrides for amide bond construction. However, recent approaches explore alternative substrates, including aldehydes, alcohols, and halides. The synthesis of N-(pyridin-2-yl)amides directly via C–C bond cleavage represents an attractive avenue for efficient amide formation .
Medicinal Chemistry and Drug Development
Anti-Fibrosis Activity
Fungicidal Properties
Chemodivergent Synthesis
Organic Synthesis and Amide Formation
properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,16-8-4-10-22-16)18-12-13-5-3-6-14(11-13)21-15-7-1-2-9-17-15/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRYOZPINHNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide |
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